Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate
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Overview
Description
Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable pyridine derivative with chlorodifluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate is unique due to its specific structural features, such as the chlorodifluoromethyl group and the furo-pyridine ring system. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H8ClF2NO4 |
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Molecular Weight |
291.63 g/mol |
IUPAC Name |
ethyl 4-[chloro(difluoro)methyl]-6-oxo-7H-furo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H8ClF2NO4/c1-2-18-10(17)7-3-5-6(11(12,13)14)4-8(16)15-9(5)19-7/h3-4H,2H2,1H3,(H,15,16) |
InChI Key |
WHXAZHDSXPXZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)(F)Cl |
Origin of Product |
United States |
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